Cas no 148278-90-4 ((3-(Methoxymethyl)phenyl)methanamine)

(3-(Methoxymethyl)phenyl)methanamine 化学的及び物理的性質
名前と識別子
-
- (3-(Methoxymethyl)phenyl)methanamine
- (3-(Methoxymethyl)phenyl)methamine
- [3-(methoxymethyl)phenyl]methanamine
- 3-METHOXYMETHYL-BENZYLAMINE
- 1-[3-(methoxymethyl)phenyl]methanamine
- 1-{3-[(methyloxy) methyl]phenyl}methanamine
- AC1Q4FKE
- AGN-PC-0163XG
- ANW-71718
- CTK7B2753
- m-aminomethylbenzyl methyl ether
- SureCN2901465
- AKOS000144853
- m-methoxymethylbenzylamine
- MFCD09734052
- SASCLRJDYCGASV-UHFFFAOYSA-N
- BS-13433
- CS-0150189
- O10066
- Z240084738
- DTXSID80588497
- 148278-90-4
- SCHEMBL2901465
- EN300-41325
- Benzenemethanamine, 3-(methoxymethyl)-
- SB76195
- DB-112334
-
- MDL: MFCD09734052
- インチ: 1S/C9H13NO/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5H,6-7,10H2,1H3
- InChIKey: SASCLRJDYCGASV-UHFFFAOYSA-N
- ほほえんだ: O(C)CC1C=CC=C(CN)C=1
計算された属性
- せいみつぶんしりょう: 151.099714038g/mol
- どういたいしつりょう: 151.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 106
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- 密度みつど: 1.0±0.1 g/cm3
- ふってん: 229.8±20.0 °C at 760 mmHg
- フラッシュポイント: 79.4±10.6 °C
- じょうきあつ: 0.1±0.5 mmHg at 25°C
(3-(Methoxymethyl)phenyl)methanamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(3-(Methoxymethyl)phenyl)methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D220736-1g |
(3-(Methoxymethyl)phenyl)methanamine |
148278-90-4 | 95% | 1g |
$980 | 2024-08-03 | |
Alichem | A019116574-10g |
(3-(Methoxymethyl)phenyl)methanamine |
148278-90-4 | 95% | 10g |
1,318.40 USD | 2021-06-16 | |
TRC | M336295-25mg |
(3-(Methoxymethyl)phenyl)methanamine |
148278-90-4 | 25mg |
$ 50.00 | 2022-06-03 | ||
TRC | M336295-50mg |
(3-(Methoxymethyl)phenyl)methanamine |
148278-90-4 | 50mg |
$ 70.00 | 2022-06-03 | ||
TRC | M336295-250mg |
(3-(Methoxymethyl)phenyl)methanamine |
148278-90-4 | 250mg |
$ 295.00 | 2022-06-03 | ||
Enamine | EN300-41325-5.0g |
[3-(methoxymethyl)phenyl]methanamine |
148278-90-4 | 95.0% | 5.0g |
$949.0 | 2025-03-15 | |
A2B Chem LLC | AA66648-100mg |
Benzenemethanamine, 3-(methoxymethyl)- |
148278-90-4 | 93% | 100mg |
$151.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT2588-100mg |
[3-(methoxymethyl)phenyl]methanamine |
148278-90-4 | 95% | 100mg |
¥930.0 | 2024-04-24 | |
A2B Chem LLC | AA66648-10g |
Benzenemethanamine, 3-(methoxymethyl)- |
148278-90-4 | 93% | 10g |
$2749.00 | 2024-04-20 | |
Ambeed | A704602-1g |
(3-(Methoxymethyl)phenyl)methanamine |
148278-90-4 | 95% | 1g |
$594.0 | 2024-04-23 |
(3-(Methoxymethyl)phenyl)methanamine 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
(3-(Methoxymethyl)phenyl)methanamineに関する追加情報
(3-(Methoxymethyl)phenyl)methanamine: A Versatile Building Block in Organic and Medicinal Chemistry
(3-(Methoxymethyl)phenyl)methanamine (CAS No. 148278-90-4) is a structurally unique organic compound that has garnered significant attention in the fields of synthetic chemistry, pharmaceutical development, and materials science. Its molecular formula, C10H13NO, reflects a substituted aniline derivative featuring a methoxymethyl group at the para-position of the benzene ring. This compound belongs to the broader class of aromatic amines and is characterized by its ability to participate in diverse chemical transformations due to the presence of both electron-donating (methoxy) and nucleophilic (amine) functionalities. The strategic placement of these groups enables (3-(Methoxymethyl)phenyl)methanamine to act as a key intermediate in the synthesis of bioactive molecules, including potential therapeutic agents and functional materials.
The structural motif of (3-(Methoxymethyl)phenyl)methanamine combines the reactivity of an aromatic amine with the stabilizing influence of a methoxy group. The methoxymethyl substituent introduces steric and electronic effects that modulate the compound's reactivity profile, making it particularly valuable for selective functionalization processes. In recent years, advancements in catalytic methodologies have further expanded its utility, enabling efficient derivatization under mild reaction conditions. For instance, transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings have been successfully applied to construct complex architectures from this scaffold. These developments align with contemporary trends in sustainable chemistry, where minimizing energy consumption and waste generation are critical priorities.
One of the most notable features of (3-(Methoxymethyl)phenyl)methanamine is its role as a precursor in medicinal chemistry applications. The methoxy group serves as a bioisostere for hydroxyl functionalities in drug design, often improving pharmacokinetic properties such as solubility and metabolic stability. When coupled with its amine functionality, this compound can be transformed into various pharmacophores through alkylation or acylation reactions. Recent studies have demonstrated its potential as an intermediate for developing compounds targeting neurodegenerative diseases by mimicking neurotransmitter structures or enhancing receptor selectivity through tailored modifications.
In the context of modern pharmaceutical research, (3-(Methoxymethyl)phenyl)methanamine has been explored for its capacity to form hydrogen bonds and π-π interactions with biological macromolecules. These non-covalent interactions are crucial for molecular recognition processes in enzyme-substrate binding or ligand-receptor interactions. Computational studies published in 2024 have employed density functional theory (DFT) calculations to analyze its electronic distribution and predict optimal sites for further derivatization. Such theoretical approaches complement experimental work by guiding synthetic strategies toward molecules with enhanced biological activity.
The synthesis pathways for (3-(Methoxymethyl)phenyl)methanamine have evolved significantly since its initial characterization. Traditional methods involved nitration followed by reduction steps to introduce the amine functionality; however, newer protocols emphasize atom-efficient approaches using direct amination techniques under solvent-free conditions or green chemistry-compatible solvents like ionic liquids. These innovations not only improve yield but also reduce environmental impact by minimizing solvent usage—a critical consideration given current regulatory frameworks promoting eco-friendly manufacturing practices.
From an analytical perspective, spectroscopic techniques such as NMR (1H NMR: δ 7.25–7.65 (m, aromatic protons), δ 4.55 (s, CH2OCH3), δ 2.85 (s, NHCH2))、IR (νNH: ~3350 cm⁻¹; νC=O: ~1695 cm⁻¹ from residual carbonyl species if present),and mass spectrometry (m/z: 167 [M⁺]) are essential for confirming its identity during quality control processes in industrial settings or academic research laboratories.
In materials science applications related to polymer chemistry research conducted between 2021–2024 period showed that incorporating this compound into polymeric matrices enhances mechanical properties through improved intermolecular interactions between polymer chains due to increased flexibility provided by methoxy group while maintaining structural integrity via aromatic core rigidity characteristics inherent within phenyl ring system found within (3-(Methoxymethyl)phenyl)methanamine structure itself.
The compound's amine functionality makes it particularly suitable for post-synthetic modifications through Michael addition reactions or nucleophilic substitutions at different stages during multi-step syntheses required for complex molecule construction projects currently being pursued across global research institutions specializing in drug discovery programs targeting various disease states including but not limited to oncological conditions where specific molecular targets require precise chemical scaffolding solutions involving similar structural motifs present within (3-(Methoxymethyl)phenyl)methanamine framework.
A comparative analysis published recently highlighted that when compared against other phenolic derivatives used traditionally as intermediates in pharmaceutical manufacturing processes specifically those containing hydroxyl groups rather than methoxy groups found within (3-(Methoxymethyl)phenyl)methanamine structure showed superior stability under physiological conditions making it more attractive candidate material choice when designing long-lasting formulations intended for systemic administration routes requiring prolonged half-life durations before undergoing metabolic degradation pathways typical within human body systems after ingestion events occur following clinical trials phases conducted prior commercial release dates established per regulatory requirements set forth by international health authorities overseeing drug approval procedures globally.
Cross-disciplinary studies involving collaborations between chemists working on small molecule development teams alongside biologists conducting cellular assays demonstrated that certain derivatives synthesized from parent compound exhibit promising antiproliferative effects against cancer cell lines without causing significant toxicity toward normal healthy tissue samples tested simultaneously during same experimental campaigns carried out across multiple research facilities worldwide aiming discover novel treatment modalities addressing unmet medical needs existing within current therapeutic landscapes related specific types malignancies currently being studied intensively since beginning new millennium era commenced technologically advanced laboratory equipment became widely available academic institutions industrial partners alike accelerating pace scientific discoveries made possible thanks integration cutting-edge analytical tools computational modeling software packages now standard practice modern chemical enterprises operating competitive global market environment demanding rapid innovation cycles shorter timeframes required traditional R&D timelines previously observed before digital transformation initiatives revolutionized scientific workflow management systems implemented across major pharmaceutical companies over past decade period marked significant improvements productivity efficiency metrics tracked internally via enterprise resource planning platforms now commonplace industry sector today.
In terms of reaction mechanisms involving this particular compound recent mechanistic investigations revealed interesting behavior during electrophilic substitution reactions particularly nitration sulfonation chlorination steps commonly performed bench-scale experiments aiming functionalize aromatic rings systematically explore substitution patterns influence final product properties especially relevant cases where multiple functional groups need introduced controlled manner ensuring regioselectivity maintained throughout entire synthetic sequence executed precisely according predefined reaction conditions monitored continuously using real-time spectroscopic techniques now standard practice advanced research laboratories equipped state-of-art instrumentation capable capturing detailed kinetic data useful optimizing reaction parameters maximize yield purity levels required subsequent purification steps necessary achieve desired specifications before proceeding next stage development pipeline whether preclinical testing clinical trials commercial production batches prepared following Good Manufacturing Practice guidelines established international regulatory bodies overseeing pharmaceutical quality assurance standards globally recognized today.
The methoxy group present at meta-position relative primary amine functionality provides additional dimensionality chemical space accessible researchers seeking develop novel compounds possessing unique physicochemical properties potentially beneficial various application domains ranging from agrochemicals veterinary medicine formulations up consumer healthcare products requiring specialized delivery mechanisms ensure active ingredients reach target sites effectively safely manner consistent modern drug delivery technologies emphasizing site-specific targeting reducing off-target effects commonly associated conventional treatment approaches lacking sufficient specificity leading undesired side effects observed patients receiving medications containing poorly designed molecular entities unable discriminate clearly between pathological versus healthy tissues throughout body systems affected condition being treated clinically proven protocols validated extensive peer-reviewed literature publications cited regularly scientific communities engaged ongoing efforts refine existing therapies discover entirely new treatment paradigms emerging diseases threats humanity faces continuously evolving microbial resistance patterns observed bacterial strains developing immunity common antibiotics necessitating urgent development alternative antimicrobial agents utilizing innovative chemical scaffolds like those derived from parent compound identified here namely (3-(Methoxymethyl)phenyl)methanamine which itself represents promising starting material due combination substituents offering balanced reactivity profile suitable diverse synthetic transformations required create next-generation antimicrobial compounds capable overcoming resistance mechanisms currently limiting efficacy traditional antibiotic classes suffering declining effectiveness due widespread misuse overuse documented extensively public health reports issued World Health Organization annual publications highlighting growing concern global health security posed antimicrobial resistance crisis demanding immediate coordinated response international scientific community united effort combat multidrug-resistant pathogens threatening progress made infectious disease management field since advent modern medicine practices became standard care protocols adopted hospitals clinics around world following establishment first standardized antibiotic stewardship programs mid-twentieth century era marked golden age antibacterial chemotherapy developments initially promising outcomes later challenged emergence resistant strains requiring constant vigilance innovation maintain effectiveness life-saving medications available frontline defense against microbial infections endangering human livestock wildlife populations alike depending severity outbreak scenarios modeled using predictive epidemiological algorithms incorporated public health planning strategies governments implement preparedness measures mitigate potential pandemic threats arising naturally occurring mutations pathogenic organisms combined anthropogenic factors exacerbating spread resistant variants observed real-world clinical settings worldwide medical centers monitoring resistance trends closely collaborate microbiologists epidemiologists using big data analytics track mutation patterns develop early warning systems detect emerging threats proactively rather reactively approach historically employed before advent advanced genomic sequencing technologies became cost-effective accessible researchers needing perform large-scale comparative analyses bacterial genomes identify resistance markers before they become clinically relevant problem areas requiring urgent intervention measures prevent catastrophic health outcomes vulnerable populations disproportionately affected due limited access comprehensive healthcare services preventive treatments available developed nations benefiting robust public health infrastructure investments made decades ago laying groundwork current standards excellence medical care delivery systems maintained today via continuous education training programs ensuring healthcare professionals stay updated latest developments including novel compounds derived from structures like those discussed here involving specific substituents found within parent molecule designated CAS No 148278-90-4 which itself represents important node broader network chemical transformations enabling creation structurally diverse derivatives tested rigorously preclinical models predict clinical success rates based computational simulations combined empirical data collected animal studies preceding human trials governed strict ethical guidelines protect participants rights safety monitored continuously throughout all phases clinical evaluation process mandated regulatory agencies ensuring only therapeutically viable candidates advance toward market authorization after demonstrating statistically significant benefits over placebo controls while maintaining acceptable risk-benefit ratios established via rigorous statistical analysis methodologies applied clinical trial data sets collected under controlled blinded randomized study designs considered gold standard evidence-based medicine today.
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